molecular formula C23H32O3 B137788 [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate CAS No. 182624-54-0

[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

Cat. No.: B137788
CAS No.: 182624-54-0
M. Wt: 356.5 g/mol
InChI Key: RSEPBGGWRJCQGY-LUKFGJPWSA-N
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Description

[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate is a synthetic ester of 17alpha-Estradiol, a stereoisomer of the naturally occurring estrogen, 17beta-Estradiol. Unlike 17beta-Estradiol, 17alpha-Estradiol has a reduced affinity for estrogen receptors, making it a non-feminizing estrogen. This compound is primarily studied for its potential therapeutic benefits, including neuroprotection and anti-inflammatory properties .

Properties

CAS No.

182624-54-0

Molecular Formula

C23H32O3

Molecular Weight

356.5 g/mol

IUPAC Name

[(13S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18?,19?,20?,21?,23-/m0/s1

InChI Key

RSEPBGGWRJCQGY-LUKFGJPWSA-N

SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Isomeric SMILES

CCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=C3C=CC(=C4)O)C

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Synonyms

(17α)-Estra-1,3,5(10)-triene-3,17-diol 17-Pentanoate; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate typically involves the esterification of 17alpha-Estradiol with valeric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 17alpha-Estradiol and valeric acid.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

    Reduction: Reduction reactions are less common for this compound due to the stability of the ester bond.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Potential oxidizing agents include potassium permanganate or chromium trioxide, although specific studies on this compound are limited.

Major Products Formed:

    Hydrolysis: 17alpha-Estradiol and valeric acid.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate involves its interaction with estrogen receptors, albeit with reduced affinity compared to 17beta-Estradiol. The compound exerts its effects through the following pathways:

Comparison with Similar Compounds

    17beta-Estradiol: The naturally occurring estrogen with potent estrogenic properties.

    Estrone: Another naturally occurring estrogen with different receptor affinities and biological effects.

    Estriol: A weaker estrogen compared to 17beta-Estradiol and estrone.

Uniqueness of [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate:

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